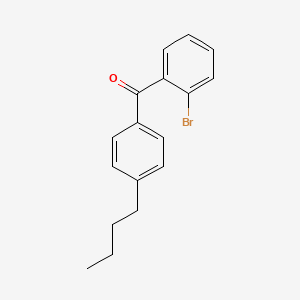

2-Bromo-4'-n-Butylbenzophenone

Descripción general

Descripción

2-Bromo-4’-n-Butylbenzophenone: is an organic compound with the molecular formula C17H17BrO It is a derivative of benzophenone, where the phenyl ring is substituted with a bromine atom at the second position and an n-butyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-n-Butylbenzophenone can be achieved through a multi-step process involving the bromination of benzophenone followed by the introduction of the n-butyl group. One common method involves the Friedel-Crafts acylation reaction, where benzophenone is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the bromine atom. Subsequently, the n-butyl group can be introduced through a Grignard reaction, where the brominated benzophenone is reacted with n-butylmagnesium bromide.

Industrial Production Methods: Industrial production of 2-Bromo-4’-n-Butylbenzophenone typically involves large-scale Friedel-Crafts acylation followed by Grignard reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-Bromo-4’-n-Butylbenzophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

Substitution: The bromine atom in 2-Bromo-4’-n-Butylbenzophenone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of benzophenone derivatives with carboxylic acid or ketone functional groups.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzophenone derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: 2-Bromo-4’-n-Butylbenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of other substituted benzophenones and related compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4’-n-Butylbenzophenone involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom and the carbonyl group play crucial roles in determining the reactivity and selectivity of the compound. The n-butyl group can influence the compound’s solubility and steric properties, affecting its overall behavior in different environments.

Comparación Con Compuestos Similares

2-Bromo-4’-methylbenzophenone: Similar structure but with a methyl group instead of an n-butyl group.

4-Bromo-4’-n-butylbenzophenone: Bromine atom at the fourth position instead of the second position.

2-Chloro-4’-n-butylbenzophenone: Chlorine atom instead of bromine.

Uniqueness: 2-Bromo-4’-n-Butylbenzophenone is unique due to the specific positioning of the bromine and n-butyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of the bromine atom at the second position makes it a versatile intermediate for further functionalization, while the n-butyl group enhances its solubility in organic solvents.

Actividad Biológica

2-Bromo-4'-n-butylbenzophenone, a compound belonging to the benzophenone class, has garnered attention in various fields due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biochemical research and pharmaceutical applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H17BrO, indicating a structure that includes a bromine atom and a butyl group attached to a benzophenone core. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are crucial enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism. The inhibition of these enzymes can lead to significant alterations in signaling pathways, making this compound valuable in therapeutic contexts.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were recorded, showcasing its potency.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects . It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several benzophenone derivatives, including this compound. The results showed that this compound had an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its effectiveness as an antibacterial agent .

- Inhibition of Protein Tyrosine Phosphatases : In a biochemical assay, this compound was shown to inhibit PTP1B with an IC50 value of 1.5 µM. This inhibition was linked to enhanced insulin signaling pathways, suggesting potential applications in diabetes management .

- Anti-inflammatory Activity : In another study focused on inflammatory responses, the compound reduced the secretion of TNF-alpha in lipopolysaccharide-stimulated macrophages by approximately 40%, demonstrating significant anti-inflammatory activity .

Data Tables

Propiedades

IUPAC Name |

(2-bromophenyl)-(4-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBWELWQCIDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641749 | |

| Record name | (2-Bromophenyl)(4-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-17-4 | |

| Record name | Methanone, (2-bromophenyl)(4-butylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64358-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(4-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.